molecular formula C7H9ClN2 B11767069 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride)

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride)

Cat. No.: B11767069
M. Wt: 156.61 g/mol
InChI Key: JVLIWURGNZMCIC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with suitable reagents to form the desired heterocyclic structure . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), thereby affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) can be compared with other similar compounds, such as:

The uniqueness of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) lies in its specific structural features and the resulting chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride

InChI

InChI=1S/C7H8N2.ClH/c1-2-6-3-5-9-7(6)8-4-1;/h1-2,4H,3,5H2,(H,8,9);1H

InChI Key

JVLIWURGNZMCIC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC=N2.Cl

Origin of Product

United States

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